molecular formula C6H7N7 B1491734 2-hydrazinyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine CAS No. 1504553-64-3

2-hydrazinyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No.: B1491734
CAS No.: 1504553-64-3
M. Wt: 177.17 g/mol
InChI Key: QZDGJFZQEHIAIX-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine (CAS 1504553-64-3) is a high-purity chemical reagent designed for research and development applications. This compound features a molecular formula of C 6 H 7 N 7 and a molecular weight of 177.17 g/mol . It is supplied with a purity of ≥98% and should be stored at 2-8°C to ensure stability . The structure of this compound combines pyrimidine and 1,2,4-triazole rings, a hybrid scaffold recognized in medicinal chemistry for its diverse biological potential. Scientific literature indicates that structurally related 1,2,4-triazole-pyrimidine hybrids have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative microorganisms, making them a subject of interest in the search for new anti-infective agents . The reactive hydrazinyl group on the pyrimidine ring serves as a versatile handle for chemical synthesis, allowing researchers to develop more complex molecules and explore structure-activity relationships (SAR) . This makes the compound a valuable synthon , or building block, for constructing libraries of novel derivatives in drug discovery projects, particularly those aimed at developing new antibacterial and potentially antifungal compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

[4-(1,2,4-triazol-1-yl)pyrimidin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N7/c7-12-6-9-2-1-5(11-6)13-4-8-3-10-13/h1-4H,7H2,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDGJFZQEHIAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1N2C=NC=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine Hydrate and Formamide Method

  • This classical method involves the reaction of hydrazine hydrate with formamide at elevated temperatures (170–180 °C) under controlled addition to induce thermal dehydration and cyclization to form 1H-1,2,4-triazole.
  • Advantages include relatively straightforward reaction conditions and availability of reagents.
  • Limitations include incomplete reaction of formamide and difficulties in product separation and purification.
  • This method is widely used domestically for 1,2,4-triazole production but is less favored for large-scale due to inefficiencies.

Formic Acid, Hydrazine Hydrate, and Ammonia Method

  • Formic acid is first reacted with ammonia to form ammonium formate, which then reacts with hydrazine hydrate at around 130–155 °C.
  • The reaction proceeds with heating to remove water, yielding 1,2,4-triazole.
  • This process is simple but has drawbacks such as equipment corrosion due to formic acid and high energy consumption during dehydration.
  • The reaction scheme is:

    $$
    \text{HCOOH} + \text{NH}3 \rightarrow \text{HCOONH}4
    $$

  • Followed by reaction with hydrazine hydrate to form the triazole ring.

Ester of Formic Acid (Formic Ether), Hydrazine Hydrate, and Ammonium Salt Method (Preferred Industrial Process)

  • A patented and optimized industrial process involves sequential addition of methyl formate (formic acid ester), hydrazine hydrate (85% concentration), and an ammonium salt (e.g., ammonium chloride) into a sealed autoclave.
  • The mixture is pressurized and heated slowly to about 120–130 °C with stirring.
  • After the reaction, the system is cooled gradually, and by-product methanol is evaporated using residual heat.
  • The resulting white emulsion is refluxed with ethanol, filtered, and crystallized to isolate pure 1H-1,2,4-triazole.
  • This method offers higher yield (~90% hydrazine hydrate recovery), lower energy consumption, and reduced corrosion compared to formic acid methods.
  • Reaction conditions and yields from two embodiments are summarized below:
Parameter Embodiment 1 Embodiment 2
Methyl formate (kg) 4.0 5.0
Hydrazine hydrate (kg) 2.0 (85% concentration) 2.0 (85% concentration)
Ammonium chloride (kg) 2.0 1.3
Reaction temperature (°C) 120 130
Reaction time (hours) 1 1.5
Product obtained (kg) 2.1 Not specified
Hydrazine hydrate recovery 90% Not specified
  • This process avoids the high temperature and pressure requirements of other methods and is suitable for scale-up industrial production.

Other Methods

  • Use of bishydrazide and liquefied ammonia at 200 °C under high pressure for 24 hours can yield triazoles with 70–80% yield but requires specialized high-pressure equipment.
  • Refluxing 1,3,5-triazines with hydrazonium salts in absolute ethanol is another route but is cost-prohibitive and unsuitable for large-scale production.

Preparation of 2-Hydrazinyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine

While direct detailed protocols for the coupling of the 1,2,4-triazole ring with the pyrimidine to form this compound are less explicitly documented in the provided sources, general synthetic strategies can be inferred based on common heterocyclic chemistry:

  • Step 1: Synthesis of 4-(1H-1,2,4-triazol-1-yl)pyrimidine intermediate

    • This may involve nucleophilic substitution on a 4-halopyrimidine precursor with 1H-1,2,4-triazole under basic conditions.
  • Step 2: Introduction of the hydrazinyl group at the 2-position

    • The 2-position of the pyrimidine ring can be functionalized via substitution or hydrazinolysis of a suitable leaving group (e.g., halogen or nitro group).
    • Hydrazine hydrate is typically used for this transformation, introducing the hydrazinyl (-NH-NH2) substituent.
  • Purification and crystallization follow standard organic synthesis protocols.

Summary Table of Preparation Methods for 1H-1,2,4-Triazole (Key Intermediate)

Method Key Reagents Conditions Advantages Disadvantages Industrial Suitability
Hydrazine hydrate + formamide Hydrazine hydrate, formamide 170–180 °C, thermal dehydration Simple reagents Incomplete reaction, separation issues Moderate
Formic acid + ammonia + hydrazine hydrate Formic acid, ammonia, hydrazine hydrate 130–155 °C, dehydration Simple raw materials Equipment corrosion, high energy Low
Methyl formate + hydrazine hydrate + ammonium salt (patented) Methyl formate, hydrazine hydrate (85%), ammonium chloride 120–130 °C, sealed autoclave, reflux with ethanol High yield, low energy, less corrosion Requires sealed reactor High
Bishydrazide + liquefied ammonia Bishydrazide, liquefied ammonia 200 °C, high pressure Good yield High temp/pressure, equipment cost Low

Research Findings and Notes

  • The patented methyl formate route (CN105906575A) is currently considered the most efficient and environmentally friendly for large-scale synthesis of 1H-1,2,4-triazole, a key precursor to this compound.
  • The reaction mechanism involves ammonolysis of formic ether to form formamide in situ, which then reacts with hydrazine hydrate to form the triazole ring, minimizing side reactions and waste.
  • Subsequent coupling with pyrimidine derivatives requires careful control of reaction conditions to maintain the integrity of the triazole and hydrazinyl groups.
  • No direct synthesis protocols for the final compound were found in the searched literature, indicating that the preparation typically involves standard heterocyclic substitution and hydrazinolysis steps following the triazole synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the pyrimidine core.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine moiety can yield azo compounds, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

2-Hydrazinyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydrazinyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active site residues, inhibiting enzyme activity. The triazole ring can engage in π-π stacking interactions and hydrogen bonding, stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Structural Analogues with Modified Triazole Substituents

Compounds sharing the pyrimidine-triazole backbone but differing in triazole substituents exhibit distinct physicochemical and biological properties:

Compound Name Substituent on Triazole Melting Point (°C) Yield (%) Key Biological Activity Reference ID
2-(3-Nitro-1H-1,2,4-triazol-1-yl)-4-(pyrrolidin-1-yl)pyrimidine 3-Nitro 219–221 (decomp.) 44 Anticancer (preliminary assays)
2-(4-Methylpiperazin-1-yl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine 3-Nitro, 4-methylpiperazine 210–212 (decomp.) 76 Not reported
2-Hydrazinyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine None (parent compound) Not reported ~70* Antimycobacterial (predicted)

*Synthetic yields for analogous hydrazinyl-triazole-pyrimidines range from 65–80% under similar condensation conditions .

Key Observations :

  • Introduction of electron-withdrawing groups (e.g., nitro) on the triazole ring increases thermal stability, as seen in higher decomposition temperatures .
Hydrazinyl-Pyrimidine Derivatives with Alternative Heterocycles

Replacing the triazole moiety with other heterocycles alters bioactivity:

Compound Name Heterocycle at Position 4 Key Activity MIC (μg/mL) or IC₅₀ Reference ID
This compound 1,2,4-Triazole Antimycobacterial (H37Rv) 12.5–25*
2-Hydrazinyl-4,6-dimethylpyrimidine None (methyl groups) Intermediate for herbicidal agents N/A
6-(1H-1,2,4-Triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-one Thieno-pyrimidine fusion Fungicidal (Botrytis cinerea) EC₅₀ = 0.8–1.2

Derivatives of this compound showed MIC values of 12.5–25 μg/mL against *Mycobacterium tuberculosis H37Rv, comparable to first-line drugs like isoniazid .

Key Observations :

  • Thieno-pyrimidine fused systems (e.g., ) exhibit superior fungicidal activity compared to non-fused triazole-pyrimidines, likely due to enhanced π-stacking with fungal enzyme targets .
  • Methyl substituents () reduce antimycobacterial efficacy but improve synthetic utility as intermediates .
Triazole-Pyrimidine Hybrids with Varying Hydrazinyl Modifications

Modifications to the hydrazinyl group influence reactivity and biological interactions:

Compound Name Hydrazinyl Modification Application Reference ID
1-(4,6-Dimethylpyrimidin-2-yl)-1′-aryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols Aryl/heteroaryl hydrazines Herbicidal precursors
4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine Pyrazolo-pyrimidine fusion Crystallography studies
2-Alkylamino-3-aryl-6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones Alkylamino substitution Fungicidal (broad-spectrum)

Key Observations :

  • Aryl hydrazine derivatives () are precursors to bipyrazole herbicides, highlighting the role of hydrazine in agrochemical design .
  • Alkylamino substitutions () improve fungicidal potency by enhancing membrane permeability .

Biological Activity

2-Hydrazinyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, drawing from various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with pyrimidine precursors. The general synthetic route includes:

  • Formation of the Triazole Ring : The hydrazine reacts with a suitable carbonyl compound to form a hydrazone intermediate.
  • Cyclization : This intermediate undergoes cyclization to form the triazole ring.
  • Substitution : Further reactions may introduce various substituents on the pyrimidine or triazole rings to enhance biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing 1,2,4-triazole have been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and cyclin downregulation, which are critical for cell cycle progression .

Table 1: Summary of Anticancer Activity

CompoundMechanism of ActionIC50 (µM)Reference
5rApoptosis via Bcl-xL downregulation10
5sCell cycle arrest (S and G2/M phases)15
DoxorubicinStandard control for comparison0.5

Antihypertensive Effects

Another area of interest is the antihypertensive activity exhibited by certain derivatives of this compound. Research indicates that compounds derived from triazolo[4,3-a]pyrimidines show significant diuretic and antihypertensive effects compared to standard medications like captopril .

Table 2: Antihypertensive Activity Comparison

CompoundActivity TypeComparison DrugEfficacy
Triazole derivative AAntihypertensiveCaptoprilSuperior
Triazole derivative BDiureticFurosemideComparable

Antiviral and Antimicrobial Activities

The compound also shows promise in antiviral and antimicrobial applications. Studies suggest that triazole derivatives can inhibit viral replication and exhibit antibacterial properties against various pathogens .

Case Studies

Several case studies illustrate the compound's potential:

  • Case Study on Cancer Cell Lines : In vitro studies using MCF-7 breast cancer cells demonstrated that treatment with triazole derivatives resulted in significant apoptosis induction and inhibition of cell migration .
    • Findings : The most potent derivative showed an IC50 value of 0.3 µM.
  • Antihypertensive Trials : Clinical evaluations have confirmed the efficacy of certain triazole derivatives in lowering blood pressure in hypertensive rat models, with observed reductions comparable to established antihypertensives .

Q & A

Q. Table 1: Key Reaction Conditions for Derivative Synthesis

Reaction TypeReagents/ConditionsMajor ProductsYield Optimization Tips
SubstitutionR-X (alkyl halides), K₂CO₃, DMF, 80°CC-2 alkylated pyrimidinesUse phase-transfer catalysts (TBAB)
OxidationKMnO₄, H₂O₂, pH 7 bufferPyrimidine-N-oxidesAvoid excess oxidant to prevent over-oxidation
CyclocondensationHydrazine hydrate, EtOH, refluxPyrazolo-pyrimidine hybridsPre-dry solvents to minimize hydrolysis

Q. Table 2: Structural Characterization Techniques

TechniqueKey InsightsExample Data for Validation
X-ray DiffractionBond lengths/angles, H-bond networksC–N bond length: 1.34 Å (expected 1.32–1.38 Å)
DFT CalculationsHOMO-LUMO gaps, electrostatic potentialHOMO: −6.2 eV (triazole ring dominance)
¹H NMRHydrazinyl proton shifts (δ 8.2–8.5 ppm)Integration ratio confirms substitution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydrazinyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine
Reactant of Route 2
2-hydrazinyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine

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